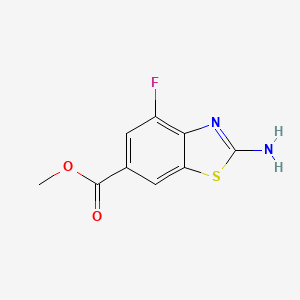

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate

Overview

Description

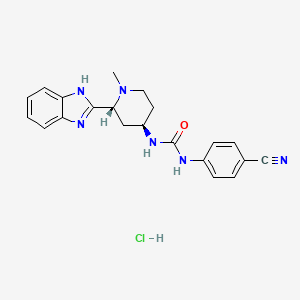

“Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate” is a synthetic compound with the molecular formula C9H7FN2O2S . It has been gaining increasing attention in biotechnology research.

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate” consists of a benzothiazole ring, which is a bicyclic compound containing a benzene ring fused to a thiazole ring. The compound also contains a fluorine atom at the 4th position and a methyl carboxylate group at the 6th position .Physical And Chemical Properties Analysis

“Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate” has a molecular weight of 226.23 g/mol. Other physical and chemical properties such as density, boiling point, melting point, etc., are not explicitly mentioned in the search results .Scientific Research Applications

Antiviral Activity

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate: has been identified as a scaffold in the synthesis of compounds with potent antiviral properties. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could be modified to enhance its antiviral capabilities, potentially leading to the development of new antiviral drugs.

Anti-Cancer Applications

The benzothiazole ring system, a key feature in our compound, is prevalent in molecules with anti-cancer properties. Research indicates that benzothiazole derivatives can act as anti-tumor agents, possibly through mechanisms involving cell cycle arrest and apoptosis induction . This compound could serve as a starting point for the design of novel anti-cancer drugs.

Antimicrobial Properties

Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities. The structural features of Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate could be exploited to synthesize new antimicrobial agents, which are increasingly important in the face of rising antibiotic resistance .

Enzyme Inhibition

The benzothiazole moiety is known to interact with various enzymes, acting as an inhibitor. This interaction is crucial in the design of drugs targeting specific metabolic pathways. The compound could be utilized to develop selective enzyme inhibitors for therapeutic purposes .

Neuroprotective Effects

Compounds containing the benzothiazole structure have shown promise as neuroprotective agents. They may offer therapeutic potential in neurodegenerative diseases such as Parkinson’s disease by modulating glutamate activity and providing antioxidant effects .

Green Chemistry Synthesis

The synthesis of benzothiazole derivatives aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances and wasteMethyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate can be synthesized using environmentally benign methods, contributing to sustainable chemical practices .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJLICBWHHMOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)SC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727017 | |

| Record name | Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate | |

CAS RN |

924287-64-9 | |

| Record name | Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1509643.png)